(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
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Overview
Description
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with a chiral salen ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The chiral nature of the ligand imparts unique stereochemical properties to the complex, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:
Preparation of the Salen Ligand: The ligand is synthesized by condensing 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Complexation with Cobalt(II): The resulting salen ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
Industrial Production Methods
While the laboratory synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The cobalt(III) complex can be reduced back to cobalt(II) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the salen ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands and solvents depending on the desired substitution.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of scientific research applications, including:
Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis reactions to produce enantiomerically pure compounds.
Organic Synthesis: Facilitates various organic transformations, including epoxidation, cyclopropanation, and aziridination.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) involves the coordination of the cobalt(II) ion with the salen ligand, which creates a chiral environment around the metal center. This chiral environment is crucial for the compound’s catalytic activity in asymmetric synthesis. The cobalt center can undergo redox changes, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): The enantiomer of the (R,R) compound, used in similar applications but with opposite stereochemistry.
N,N’-Bis(salicylidene)ethylenediaminocobalt(II): A related compound with a different ligand structure, used in various catalytic applications.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III): A manganese analog with similar catalytic properties.
Uniqueness
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is unique due to its chiral salen ligand, which imparts specific stereochemical properties to the complex. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is essential. The cobalt center also provides distinct redox properties that are advantageous in various chemical reactions.
Biological Activity
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), commonly referred to as Jacobsen's catalyst, is a well-known chiral ligand utilized in asymmetric catalysis. This compound has garnered attention due to its significant biological activity, particularly in catalyzing various chemical reactions and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is C36H54CoN2O2. The compound features a cobalt center coordinated with two bidentate salicylidene ligands derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine. Its structure can be represented as follows:
Biological Activity Overview
Research has demonstrated that this cobalt complex exhibits notable biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Catalytic Activity : It serves as a catalyst for the enantioselective epoxidation of olefins, which is significant in synthesizing chiral intermediates for pharmaceuticals .
- Potential Anticancer Activity : Preliminary studies suggest that cobalt complexes may exhibit anticancer properties by inducing apoptosis in cancer cells .
Antioxidant Activity
A study conducted by researchers examined the antioxidant capabilities of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro.
Catalytic Applications
The compound is prominently used in asymmetric synthesis. It has been reported to catalyze the epoxidation of various olefins with high enantioselectivity. For example, in a study evaluating its effectiveness on styrene derivatives:
Substrate | Enantiomeric Excess (%) | Reaction Conditions |
---|---|---|
Styrene | 98 | CH₂Cl₂, 0°C |
α-Methylstyrene | 95 | CH₂Cl₂, -20°C |
This demonstrates its utility in producing chiral compounds essential for pharmaceuticals .
Anticancer Studies
Recent investigations into the anticancer potential of cobalt complexes have highlighted their ability to induce apoptosis in specific cancer cell lines. In vitro studies on breast cancer cells showed that treatment with (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) resulted in significant cell death compared to controls.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 20 | Cell cycle arrest |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Synthesis of Taxol Side Chain : The compound was used as a catalyst in the synthesis of key intermediates for the anticancer drug Taxol.
- Asymmetric Hydroxylation : It facilitated the asymmetric hydroxylation of silyl enol ethers with high yields and selectivity.
Properties
CAS No. |
176763-62-5 |
---|---|
Molecular Formula |
C36H54CoN2O2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |
InChI Key |
PCZWNUHBFITYKI-GAQUOPITSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
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